beta-D-glucofuranose
CAS No.: 30412-16-9
Cat. No.: VC16993443
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30412-16-9 |
|---|---|
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
| Standard InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
| Standard InChI Key | AVVWPBAENSWJCB-QZABAPFNSA-N |
| Isomeric SMILES | C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
| Canonical SMILES | C(C(C1C(C(C(O1)O)O)O)O)O |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
Beta-D-glucofuranose belongs to the furanose family of sugars, distinguished by its five-membered ring structure composed of four carbon atoms and one oxygen atom. The IUPAC name for this compound is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol . Its stereochemistry is defined by the beta configuration at the anomeric carbon (C1), where the hydroxyl group is oriented trans to the CHOH group at C5 .
The molecule’s 2D structure can be represented via its SMILES notation:
.
This notation encodes the spatial arrangement of hydroxyl groups, which dictate its reactivity and biological interactions.
Ring Conformation and Tautomerism
In aqueous solutions, glucose exists in equilibrium between its open-chain form and cyclic pyranose (six-membered) or furanose (five-membered) structures. While the pyranose form predominates (>99%), the furanose form, including beta-D-glucofuranose, constitutes a minor fraction (<1%) . The interconversion between these forms is acid-catalyzed and occurs via ring-opening and re-closing mechanisms.
Table 1: Comparative Properties of Glucose Tautomers
| Property | Pyranose Form (β-D-glucopyranose) | Furanose Form (β-D-glucofuranose) |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Anomeric Configuration | β (C1-OH cis to C6-CHOH) | β (C1-OH trans to C5-CHOH) |
| Prevalence in Solution | >99% | <1% |
| Crystalline Stability | High (monohydrate common) | Low (requires stabilization) |
Synthesis and Isolation Strategies
Boron-Mediated Cyclization
A patented method for synthesizing peracylated beta-D-glucofuranose derivatives involves boric acid as a templating agent . The process entails:
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Reacting D-glucose with boric acid in propanoic acid at 70°C to form a boron-glucose intermediate.
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Propanoylating the intermediate with propanoic anhydride, yielding 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.
This method achieves >90% anomeric purity and facilitates crystallization, bypassing chromatographic purification .
Crystallization Challenges
Isolating pure beta-D-glucofuranose is complicated by its low natural abundance and equilibrium dynamics. Stabilization strategies include:
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Peracylation: Blocking hydroxyl groups with propanoyl or acetyl moieties .
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Boronate Complexation: Utilizing arylboronic acids to lock the furanose conformation .
Physicochemical Properties
Thermodynamic and Spectral Data
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Hydrogen Bonding: 5 donors and 6 acceptors, contributing to high solubility in polar solvents .
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Rotatable Bonds: 2 (C1-C2 and C5-C6), enabling conformational flexibility .
Spectroscopic Identification
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NMR: NMR signals for the anomeric carbon (C1) typically appear at 95–105 ppm, distinct from pyranose forms (100–110 ppm) .
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IR: Stretching vibrations at 3400 cm (O-H) and 1070 cm (C-O-C furanose ring) .
Biological and Industrial Relevance
Synthetic Applications
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Chiral Building Blocks: The stereochemical purity of crystalline perpropanoylated derivatives enables asymmetric synthesis .
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Glycomimetics: Used to design inhibitors for glycosidases and glycosyltransferases .
Recent Advances and Future Directions
Enzymatic Stabilization
Recent studies explore engineered glycosidases to trap furanose forms for analytical or synthetic purposes . For example, mutated enzymes with reduced ring-opening activity could stabilize beta-D-glucofuranose in solution.
Drug Delivery Systems
Peracylated beta-D-glucofuranose derivatives show promise as prodrug carriers due to their slow hydrolysis kinetics in physiological conditions .
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